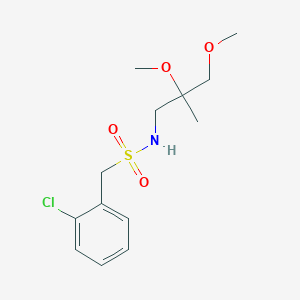

1-(2-氯苯基)-N-(2,3-二甲氧基-2-甲基丙基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

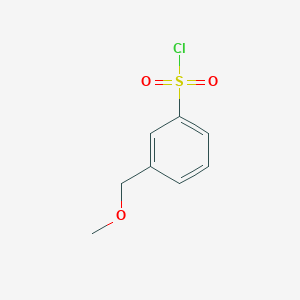

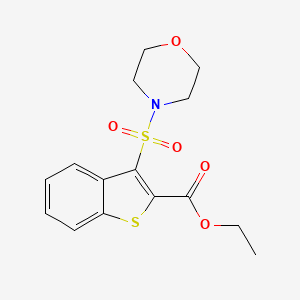

The compound 1-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide is a derivative of methanesulfonamide, which is a functional group characterized by the presence of a sulfonamide moiety attached to a methane group. The structure of this compound includes a 2-chlorophenyl ring and a side chain with dimethoxy-2-methylpropyl characteristics. Although the specific compound is not directly mentioned in the provided papers, the papers discuss related compounds that can provide insights into the synthesis, structure, and properties of similar methanesulfonamide derivatives.

Synthesis Analysis

The synthesis of phenylmethanesulfonamide derivatives can involve the reaction of dichlorophenylmethanesulfonamide with various electrophiles. For instance, the reaction with trichloroethylene can yield highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, as demonstrated in the synthesis of phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide . This suggests that similar electrophilic substitution reactions could be employed to synthesize the target compound by choosing appropriate electrophiles and conditions that introduce the 2,3-dimethoxy-2-methylpropyl group.

Molecular Structure Analysis

The molecular structure of N-aryl methanesulfonamides, such as N-(2,4-dichlorophenyl)methanesulfonamide, reveals that the N—H bond is nearly syn to the ortho-chloro substituent, which is a common conformation observed in these types of compounds . This information can be extrapolated to predict that the N—H bond in 1-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide would also be positioned in a similar fashion, potentially affecting the molecule's reactivity and interactions with biological receptors.

Chemical Reactions Analysis

The reactivity of phenylmethanesulfonamide derivatives can be high, as shown by the alkylation reactions of toluene, anisole, thiophene, and 2-chlorothiophene with phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide . This indicates that the target compound may also participate in various alkylation reactions, which could be useful in further functionalizing the molecule or in its interactions with other chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-aryl methanesulfonamides can be influenced by their molecular structure. For example, the amide H atom in N-(2,4-dichlorophenyl)methanesulfonamide is readily available to receptor molecules due to its position relative to the benzene ring . This suggests that the target compound may also exhibit similar properties, with the amide hydrogen being accessible for hydrogen bonding, which could affect its solubility, stability, and biological activity. The molecules are known to pack into chains through N—H⋯O and N—H⋯Cl hydrogen bonds, which could also be relevant for the crystalline structure and intermolecular interactions of the target compound .

科学研究应用

结构和化学见解

N-(2,3-二氯苯基)甲磺酰胺及其类似物的研究探索了N-H键相对于氯取代基和甲磺酰基的构象,阐明了它们的潜在生物活性。观察到的构象表明酰胺H原子和甲磺酰基的特定取向,这可能会影响生物活性期间的受体分子相互作用(Gowda, Foro, & Fuess, 2007).

这些化合物的分子结构表现出显着的氢键,这对链或二聚体的形成至关重要,从而影响这些分子的堆积和潜在的反应性(Gowda, Foro, & Fuess, 2007).

生物和环境应用

甲磺酸及其衍生物,包括甲磺酰胺,在硫的生物地球化学循环中起着关键作用。好氧细菌利用甲磺酸盐作为硫源,突出了其在微生物代谢和环境硫循环中的重要性(Kelly & Murrell, 1999).

某些甲磺酰胺的合成和反应因其形成新化学实体的潜力而受到研究,例如1-甲磺酰基吲哚,表明它们在合成有机化学和可能的药物发现中的用途(Sakamoto, Kondo, Iwashita, Nagano, & Yamanaka, 1988).

属性

IUPAC Name |

1-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO4S/c1-13(19-3,10-18-2)9-15-20(16,17)8-11-6-4-5-7-12(11)14/h4-7,15H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFINZAYZHBOQAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)CC1=CC=CC=C1Cl)(COC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, ethyl ester, (1R,2R)-rel-](/img/structure/B2550396.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2550407.png)

![4-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzamide](/img/structure/B2550408.png)

![N-(3-methylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2550413.png)

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2550417.png)